Sodium cyclamate is classified as a non-nutritive sweetener. It is derived from cyclohexylamine, which is produced by the reduction of aniline. The compound is primarily used as a sugar substitute due to its sweetness, approximately 30 times that of refined cane sugar. It is important to note that sodium cyclamate does not occur naturally in foods .
The synthesis of sodium cyclamate involves several steps:
Sodium cyclamate has a distinct molecular structure characterized by a sulfonamide group attached to a cyclohexane ring. The structural formula can be represented as follows:
This structure contributes to its sweet taste and solubility in water, making it suitable for various applications in food products .
Sodium cyclamate can undergo several chemical reactions:
The sweetness of sodium cyclamate is attributed to its interaction with taste receptors on the tongue. It activates the sweet taste receptors (T1R2 and T1R3), similar to how sugar does, leading to the perception of sweetness without contributing calories. This mechanism makes it an attractive option for low-calorie food formulations .
Sodium cyclamate exhibits several notable physical and chemical properties:
These properties highlight its utility as a sweetener in various food products.
Sodium cyclamate (chemical name: sodium cyclohexylsulfamate) is an organosulfonate compound with the molecular formula C₆H₁₁NNaO₃S and a molecular weight of 201.22 g/mol. Its structure consists of a cyclohexane ring with a sulfamate group (–NHSO₃Na) attached to one carbon atom. The sulfamate group exists as a zwitterion, with the sodium ion electrostatically bound to the oxygen atoms. The cyclohexane ring adopts a chair conformation, minimizing steric strain, and exhibits no chiral centers due to its symmetric substitution pattern. No natural isomers are commercially significant, though theoretical ring-flip conformers exist [3] [8] [9].
Table 1: Structural Characteristics of Sodium Cyclamate
Property | Description |
---|---|
Empirical Formula | C₆H₁₁NNaO₃S |
IUPAC Name | Sodium N-cyclohexylsulfamate |
Ring Conformation | Chair configuration (minimized steric strain) |
Bonding Characteristics | Ionic bond between Na⁺ and SO₃⁻; covalent C–N and S–N bonds |
Stereochemistry | Achiral due to symmetrical ring substitution |
Industrial production primarily involves the sulfonation of cyclohexylamine. The dominant method reacts cyclohexylamine (C₆H₁₁NH₂) with sulfamic acid (H₃NSO₃) under controlled conditions. The reaction proceeds via nucleophilic substitution:
C₆H₁₁NH₂ + H₃NSO₃ → C₆H₁₁NHSO₃H + NH₃
The resultant cyclamic acid is then neutralized with sodium hydroxide (NaOH) or sodium carbonate to form sodium cyclamate:
C₆H₁₁NHSO₃H + NaOH → C₆H₁₁NHSO₃Na + H₂O
Alternative industrial methods use sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents. Key process steps include:
Table 2: Industrial Production Parameters
Process Stage | Conditions | Purpose |
---|---|---|
Sulfonation | 70–90°C; atmospheric pressure | Cyclamic acid formation |
Crystallization | Toluene/water solvent; 5°C cooling | Intermediate purification |
Neutralization | pH 7.0–7.5; NaOH addition | Sodium cyclamate synthesis |
Decolorization | Activated carbon treatment | Removal of organic impurities |
Final Drying | Vacuum drying at 60°C | Moisture reduction to <0.1% |
Post-crystallization, the product undergoes granulation or micro-pulverization for tablet or powder formulations. Modern facilities recover solvents (e.g., toluene) via distillation towers to minimize waste [1].
Sodium cyclamate exhibits exceptional thermal stability, decomposing only above 265°C. Studies confirm no degradation when heated to 200°C for 25 minutes in oil matrices, though trace cyclohexylamine forms at prolonged high temperatures (>200°C) [6]. Under standard food processing conditions (e.g., baking, pasteurization), it remains intact due to its high decomposition threshold.
Its pH stability spans acidic to alkaline environments (pH 2–10). Key characteristics include:
Aqueous solutions (10% w/v) show a pH of 5.5–7.5, making them suitable for carbonated beverages (pH ~3.0) without degradation [5] [8].
Table 3: Thermal Degradation Profile
Temperature | Time | Degradation Products | Extent of Degradation |
---|---|---|---|
160°C | 25 minutes | None detected | 0% |
180°C | 25 minutes | Trace cyclohexylamine | <0.1% |
200°C | 25 minutes | Cyclohexylamine (quantifiable) | 0.5–2.0% |
250°C | 5 minutes | Sodium sulfate, cyclohexene derivatives | >95% |
Sodium cyclamate has a high water solubility of ~200 g/L at 20°C, significantly higher than its calcium salt counterpart. This property facilitates its incorporation into aqueous food systems like beverages, syrups, and dressings. In hydrophobic matrices (e.g., oils, fats), solubility is negligible (<0.01 g/L) [5] [8].
Interactions with food components include:
Table 4: Solubility and Matrix Compatibility
Matrix Type | Solubility/Behavior | Functional Implications |
---|---|---|
Water | 200 g/L (20°C) | Ideal for beverages |
Ethanol (50%) | 150 g/L | Suitable for alcoholic drinks |
Vegetable Oils | <0.1 g/L | Limited use in lipid-based foods |
High-Protein Foods | Moderate solubility; binding to casein | Reduced sweetness intensity |
High-Starch Systems | Forms hydrogen bonds with amylose | Enhanced heat stability in baked goods |
Analytical quantification in complex matrices requires derivatization (e.g., to N,N-dichlorocyclohexylamine) for techniques like gas chromatography-electron capture detection (GC-ECD) due to its lack of UV chromophores [7].
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